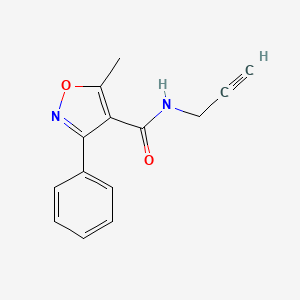
(5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Methyl-3-phenylisoxazol-4-yl)methylamine” is a compound with the CAS Number: 306935-01-3 . It has a molecular weight of 188.23 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(5-Methyl-3-phenylisoxazol-4-yl)methylamine” is 1S/C11H12N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 .
Physical And Chemical Properties Analysis
“(5-Methyl-3-phenylisoxazol-4-yl)methylamine” is a solid at room temperature . It has a molecular weight of 188.23 .
科学的研究の応用
(5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide has been shown to have potential therapeutic applications in several scientific research studies. One of the most promising applications of this compound is its potential use as a treatment for Alzheimer's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's patients.
This compound has also been shown to have potential applications in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the invasion and metastasis of cancer cells.
作用機序
Target of Action
The primary target of (5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide is Prostaglandin G/H synthase 2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
This compound acts as a potent and selective inhibitor of COX-2 . It binds to the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in decreased production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Under normal conditions, COX-2 converts arachidonic acid into prostaglandins. By inhibiting COX-2, the compound prevents this conversion, leading to a decrease in the levels of prostaglandins. As prostaglandins are involved in the mediation of inflammation and pain, their reduced production results in alleviation of these symptoms.
Pharmacokinetics
For example, the compound’s molecular weight is 189.21 , which is within the optimal range for drug-like molecules, potentially favoring good absorption and distribution.
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of these processes, the compound can effectively alleviate these symptoms.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability at room temperature suggests that it may be stable under physiological conditions.
実験室実験の利点と制限
One of the advantages of using (5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, this compound has been shown to have potential therapeutic applications in several areas, which makes it an attractive compound for further research.
One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, this compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on (5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide. One potential direction is to further investigate its potential therapeutic applications in Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns. Finally, research is needed to optimize the synthesis method for this compound and to identify any potential analogs or derivatives that may have improved therapeutic properties.
合成法
(5-Methyl-3-phenylisoxazol-4-YL)-N-prop-2-ynylformamide can be synthesized through the reaction of 3-phenylisoxazole-4-carboxylic acid with propargylamine. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure this compound.
Safety and Hazards
特性
IUPAC Name |
5-methyl-3-phenyl-N-prop-2-ynyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQQESTLLHJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2938311.png)

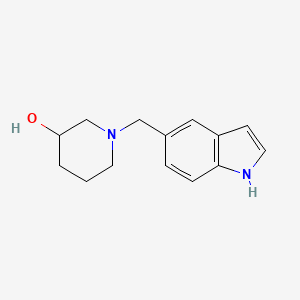
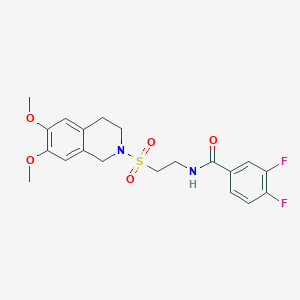
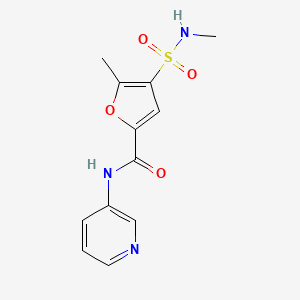
![3-[[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2938318.png)
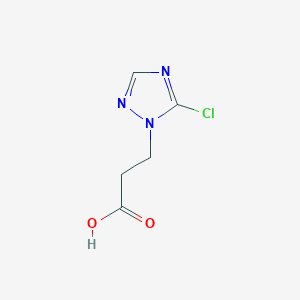
![4-[4-[2-[2-Chloro-4-(trifluoromethyl)anilino]ethyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine](/img/structure/B2938322.png)
![Benzo[c][1,2,5]thiadiazol-4-ylmethanesulfonamide](/img/structure/B2938325.png)
![N-[2-[(4-Fluorophenyl)sulfonyl-methylamino]ethyl]prop-2-enamide](/img/structure/B2938326.png)

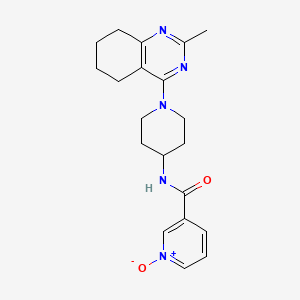

![Ethyl 4-(1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2938332.png)